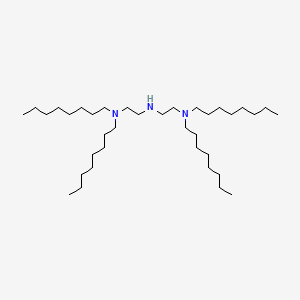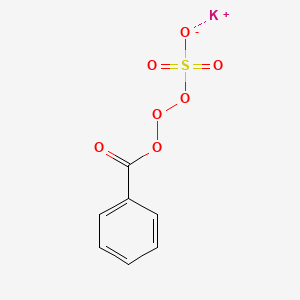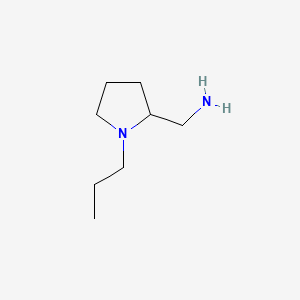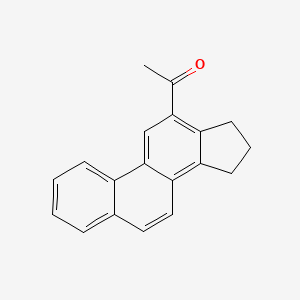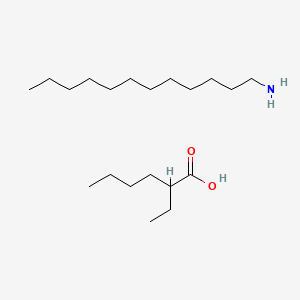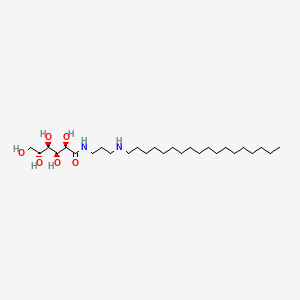
N-(3-(Octadecylamino)propyl)-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Octadecylamino)propyl)-D-gluconamide is a compound that belongs to the class of amides It is characterized by the presence of an octadecylamino group attached to a propyl chain, which is further linked to a D-gluconamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or chloroform, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-(3-(Octadecylamino)propyl)-D-gluconamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Octadecylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted amides .
Aplicaciones Científicas De Investigación
N-(3-(Octadecylamino)propyl)-D-gluconamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(3-(Octadecylamino)propyl)-D-gluconamide involves its ability to interact with various molecular targets and pathways. The compound can form micelles and other self-assembled structures, which can encapsulate and deliver active molecules to specific sites. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-(Octadecylamino)propyl)-D-gluconamide include:
- N-(3-(Dimethylamino)propyl)-D-gluconamide
- N-(3-(Dodecylamino)propyl)-D-gluconamide
- N-(3-(Hexadecylamino)propyl)-D-gluconamide
Uniqueness
This compound is unique due to its long octadecyl chain, which imparts distinct surfactant properties. This long chain enhances its ability to form stable micelles and other self-assembled structures, making it particularly useful in applications requiring high stability and emulsifying capabilities .
Propiedades
Número CAS |
93980-89-3 |
|---|---|
Fórmula molecular |
C27H56N2O6 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octadecylamino)propyl]hexanamide |
InChI |
InChI=1S/C27H56N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-20-18-21-29-27(35)26(34)25(33)24(32)23(31)22-30/h23-26,28,30-34H,2-22H2,1H3,(H,29,35)/t23-,24-,25+,26-/m1/s1 |
Clave InChI |
YZPULGLXVFIDSQ-FXSWLTOZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


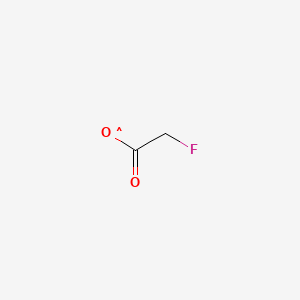


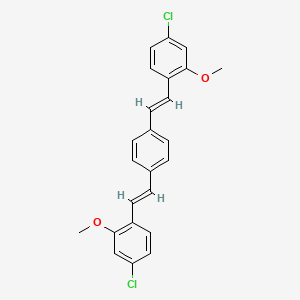
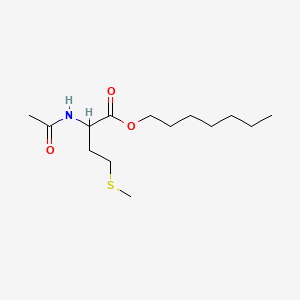
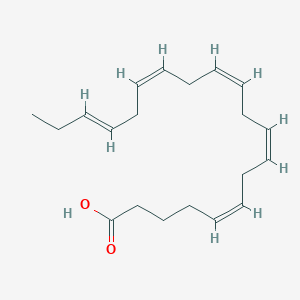

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
